3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane
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Overview
Description
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane is an organosilicon compound with the molecular formula C6H15ClO3Si. It is a versatile chemical used in various industrial and research applications due to its unique properties, including its ability to form self-assembled monolayers and its reactivity with various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The use of advanced distillation techniques helps in the purification process, removing any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reaction conditions include ambient temperature and pressure.
Condensation Reactions: Silanes or silanols are used as reagents, and the reactions are carried out under anhydrous conditions to prevent premature hydrolysis.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and methanol.
Condensation Reactions: Siloxane polymers and oligomers.
Scientific Research Applications
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the modification of surfaces.
Biology: Employed in the functionalization of biomolecules and the development of biosensors.
Medicine: Utilized in drug delivery systems and the development of medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Mechanism of Action
The mechanism of action of 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane involves its ability to form covalent bonds with various substrates. The compound’s methoxy groups can undergo hydrolysis to form silanols, which can then react with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropropyltrimethoxysilane
- 3-Chloropropyltriethoxysilane
- 3-Chloropropylmethyldimethoxysilane
Uniqueness
Compared to similar compounds, 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane offers unique advantages, such as:
- Higher Reactivity : Due to the presence of methoxy groups, which are more reactive than ethoxy groups.
- Versatility : Can be used in a broader range of applications due to its ability to form strong covalent bonds with various substrates.
- Enhanced Stability : Provides better stability in certain applications, making it suitable for long-term use .
Properties
CAS No. |
70900-20-8 |
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Molecular Formula |
C8H21ClO2Si2 |
Molecular Weight |
240.87 g/mol |
IUPAC Name |
3-chloropropyl-methoxy-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H21ClO2Si2/c1-10-13(5,8-6-7-9)11-12(2,3)4/h6-8H2,1-5H3 |
InChI Key |
KICJSWICRQDDPN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCCl)O[Si](C)(C)C |
Related CAS |
70900-20-8 |
Origin of Product |
United States |
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